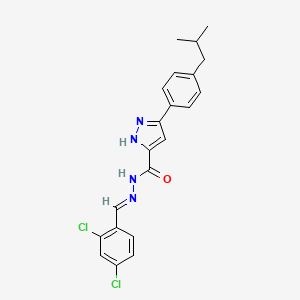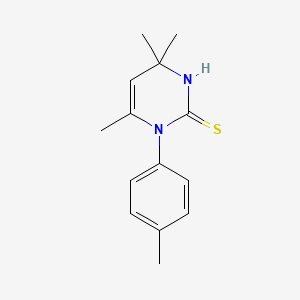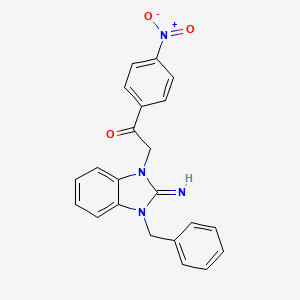
N'-(2,4-Dichlorobenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4-二氯苄叉)-3-(4-异丁基苯基)-1H-吡唑-5-甲酰肼是一种合成的有机化合物,以其独特的化学结构和在各个科学领域的潜在应用而闻名。该化合物具有吡唑环、苄叉基和甲酰肼部分,使其成为化学、生物学和医学研究领域的一个有趣的主题。
准备方法
合成路线和反应条件
N'-(2,4-二氯苄叉)-3-(4-异丁基苯基)-1H-吡唑-5-甲酰肼的合成通常涉及2,4-二氯苯甲醛与3-(4-异丁基苯基)-1H-吡唑-5-甲酰肼的缩合反应。该反应通常在合适的催化剂(如乙酸)存在下,在回流条件下进行。然后冷却反应混合物,并通过过滤分离产物,并通过重结晶纯化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,优化反应条件(如温度、压力和催化剂浓度)对于大规模合成至关重要。
化学反应分析
反应类型
N'-(2,4-二氯苄叉)-3-(4-异丁基苯基)-1H-吡唑-5-甲酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可以导致还原衍生物的形成。
取代: 该化合物可以参与亲核取代反应,其中官能团被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 通常使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
取代: 氢氧化钠 (NaOH) 和各种卤代烷烃等试剂可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生氧化物,而还原可以产生醇或胺。取代反应可以导致形成具有不同官能团的新衍生物。
科学研究应用
N'-(2,4-二氯苄叉)-3-(4-异丁基苯基)-1H-吡唑-5-甲酰肼具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂分子和各种有机反应中试剂的构建块。
生物学: 它因其潜在的生物活性而被研究,例如抗菌、抗真菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 该化合物可用于开发新材料和化学产品。
作用机制
N'-(2,4-二氯苄叉)-3-(4-异丁基苯基)-1H-吡唑-5-甲酰肼的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,抑制其活性或调节其功能。这种相互作用可以导致各种生物效应,例如抑制微生物生长或诱导癌细胞的死亡。
相似化合物的比较
类似化合物
- N'-(2,4-二氯苄叉)-3-(4-甲基苯基)-1H-吡唑-5-甲酰肼
- N'-(2,4-二氯苄叉)-3-(4-乙基苯基)-1H-吡唑-5-甲酰肼
- N'-(2,4-二氯苄叉)-3-(4-丙基苯基)-1H-吡唑-5-甲酰肼
独特性
N'-(2,4-二氯苄叉)-3-(4-异丁基苯基)-1H-吡唑-5-甲酰肼的独特之处在于其特定的结构特征,例如异丁基的存在和吡唑环
属性
CAS 编号 |
303104-75-8 |
|---|---|
分子式 |
C21H20Cl2N4O |
分子量 |
415.3 g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H20Cl2N4O/c1-13(2)9-14-3-5-15(6-4-14)19-11-20(26-25-19)21(28)27-24-12-16-7-8-17(22)10-18(16)23/h3-8,10-13H,9H2,1-2H3,(H,25,26)(H,27,28)/b24-12+ |
InChI 键 |
IJQKVPAOYXMYGD-WYMPLXKRSA-N |
手性 SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B11664556.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11664562.png)
![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11664568.png)


![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide](/img/structure/B11664596.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide](/img/structure/B11664597.png)
![N-(4-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11664605.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11664621.png)
![7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11664622.png)
![Methyl 4,5-dimethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11664623.png)
![2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B11664631.png)
![propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11664641.png)
